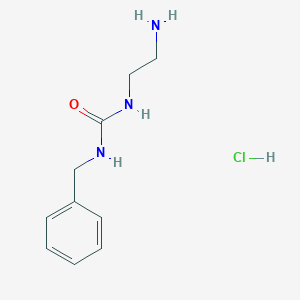

1-(2-Aminoethyl)-3-benzylurea hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)-3-benzylurea hydrochloride is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of an aminoethyl group and a benzyl group attached to the urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-benzylurea hydrochloride typically involves the reaction of benzyl isocyanate with 2-aminoethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminoethyl)-3-benzylurea hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 1-(2-Aminoethyl)-3-benzylurea hydrochloride as an antitumor agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, compounds derived from this structure have shown activity against the vascular endothelial growth factor receptor 2 (VEGFR-2) and programmed death-ligand 1 (PD-L1), which are critical targets in cancer therapy .

Mechanism of Action

The mechanism through which this compound exhibits antitumor properties involves multitarget inhibition, which can overcome resistance mechanisms commonly observed in cancer therapies. Specifically, it has been studied for its effects on PD-L1 and VEGFR-2 expression in cancer cells, indicating its potential role in immunotherapy strategies .

Synthesis of Derivatives

Synthetic Pathways

The synthesis of this compound and its derivatives typically involves reactions with various isocyanates or isothiocyanates. These synthetic routes have been optimized to enhance yield and purity, making it feasible to produce compounds for biological evaluation .

Table 1: Synthetic Routes and Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Reaction with isocyanates | 70-90 | |

| Coupling with amines | 60-80 | |

| Multistep synthesis | 50-75 |

Biological Evaluation

Antioxidant Properties

In addition to its anticancer applications, this compound has been investigated for its antioxidant properties. Studies have shown that certain derivatives possess significant radical scavenging activity, which is beneficial for protecting cells from oxidative stress .

Case Study: Antioxidant Activity Assessment

- Methodology: The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to evaluate the antioxidant capacity of synthesized derivatives.

- Results: Compounds exhibited varying degrees of inhibition, with some derivatives showing higher efficacy than standard antioxidants like butylated hydroxyanisole (BHA) .

Agrochemical Applications

The utility of this compound extends to agrochemicals as well. Its derivatives have been explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens .

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethyl)-3-benzylurea hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the benzyl group can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

- 1-(2-Aminoethyl)-3-phenylurea hydrochloride

- 1-(2-Aminoethyl)-3-methylurea hydrochloride

- 1-(2-Aminoethyl)-3-ethylurea hydrochloride

Comparison: 1-(2-Aminoethyl)-3-benzylurea hydrochloride is unique due to the presence of the benzyl group, which imparts specific hydrophobic properties and enhances its interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications.

Actividad Biológica

1-(2-Aminoethyl)-3-benzylurea hydrochloride is a compound of increasing interest due to its notable biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂N₄·HCl and a CAS number of 646536-50-7. The compound is characterized by a benzyl group attached to a urea functional group, with a 2-aminoethyl moiety enhancing its solubility in aqueous environments, which is critical for biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the benzyl group enhances hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Studies show that it can inhibit the growth of this pathogen, suggesting its potential as an anti-tuberculosis agent.

Anticancer Potential

In addition to its antibacterial properties, this compound has been explored for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)-3-phenylurea | C₉H₁₂N₂O | Lacks a benzyl group; different biological activity. |

| (2-Aminoethyl)urea hydrochloride | C₄H₈N₂O·HCl | Simpler structure; primarily studied for basic properties. |

| 1-(4-Methylbenzyl)-3-phenylurea | C₁₀H₁₃N₂O | Contains a methyl substituent; altered pharmacokinetics. |

The presence of both benzyl and aminoethyl groups in this compound contributes to its distinctive biological profile compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that this compound exhibited an IC50 value indicating potent inhibition against Mycobacterium tuberculosis , making it a candidate for further development as an anti-tuberculosis drug.

- Anticancer Activity : In vitro experiments showed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancer cells, suggesting potential applications in cancer therapy.

Propiedades

IUPAC Name |

1-(2-aminoethyl)-3-benzylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIQXSWHFBHEMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.